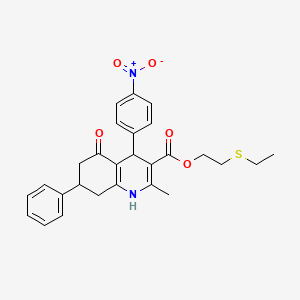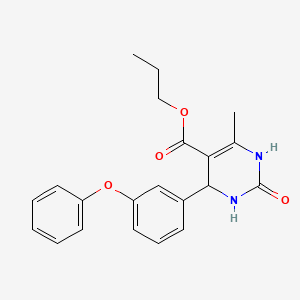
propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate, also known as PMMQ, is a chemical compound that has caught the attention of researchers due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activity of certain enzymes that are involved in the inflammatory response. propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has also been found to have antioxidant properties, which can help protect cells from oxidative damage. In addition, propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate in lab experiments is that it is relatively easy to synthesize. propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has also been found to have low toxicity, which makes it a potentially safe compound to use in lab experiments. However, one limitation of using propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate.
Future Directions
There are several future directions for the study of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate. One potential direction is to further investigate its anticancer properties and explore its potential use in cancer treatment. Another potential direction is to study its neuroprotective effects and explore its potential use in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate and its biochemical and physiological effects.
Synthesis Methods
The synthesis of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The 4-methoxychalcone is then reacted with methylamine and formaldehyde to form 2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxaldehyde. Finally, the propyl ester of the carboxylic acid is formed by reacting the aldehyde with propanol in the presence of a catalyst.
Scientific Research Applications
Propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-11-25-21(23)18-13-20(15-6-8-16(24-3)9-7-15)22-19-10-5-14(2)12-17(18)19/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQZFZAOQKTFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4928410.png)
![N-cyclopropyl-2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4928418.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4928423.png)
![2-amino-4-(1-naphthyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4928427.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4928434.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928438.png)

![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)
![[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)
![N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4928478.png)

![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)
![N-1,3-benzodioxol-5-yl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4928500.png)